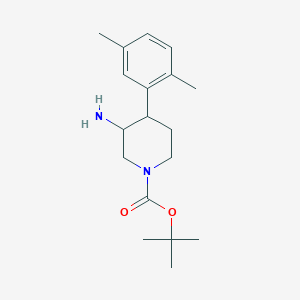

Tert-butyl 3-amino-4-(2,5-dimethylphenyl)piperidine-1-carboxylate

Beschreibung

Tert-butyl 3-amino-4-(2,5-dimethylphenyl)piperidine-1-carboxylate is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, an amino group at the 3-position, and a 2,5-dimethylphenyl substituent at the 4-position of the piperidine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules targeting enzymes or receptors. The Boc group enhances solubility and stability during synthetic procedures, while the dimethylphenyl moiety contributes to steric and electronic modulation, influencing reactivity and interaction with biological targets .

Eigenschaften

Molekularformel |

C18H28N2O2 |

|---|---|

Molekulargewicht |

304.4 g/mol |

IUPAC-Name |

tert-butyl 3-amino-4-(2,5-dimethylphenyl)piperidine-1-carboxylate |

InChI |

InChI=1S/C18H28N2O2/c1-12-6-7-13(2)15(10-12)14-8-9-20(11-16(14)19)17(21)22-18(3,4)5/h6-7,10,14,16H,8-9,11,19H2,1-5H3 |

InChI-Schlüssel |

LCCDNSAFCFIDII-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C)C2CCN(CC2N)C(=O)OC(C)(C)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-amino-4-(2,5-dimethylphenyl)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a substitution reaction, often using a halogenated dimethylbenzene derivative.

Amination: The amino group is introduced through an amination reaction, typically using ammonia or an amine derivative.

Carbamate Formation: The tert-butyl carbamate group is introduced by reacting the amine with tert-butyl chloroformate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can occur at the carbamate group, converting it to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitrating agents are employed.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Amine derivatives.

Substitution Products: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-amino-4-(2,5-dimethylphenyl)piperidine-1-carboxylate has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of tert-butyl 3-amino-4-(2,5-dimethylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Molecular Properties

The structural analogs of this compound differ primarily in the substituents on the phenyl ring or the piperidine scaffold. Key comparisons include:

Halogenated Derivatives

- Tert-butyl 3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate (10a): Substituents: 3,4-Difluorophenyl. Molecular Weight: 313.15 g/mol (C₁₆H₂₁F₂N₂O₂). ESI-MS: m/z = 313 [M+H]⁺. The electron-withdrawing fluorine atoms increase polarity and may enhance metabolic stability compared to alkyl-substituted analogs .

- Tert-butyl 3-amino-4-(4-chloro-3-fluorophenyl)piperidine-1-carboxylate: Substituents: 4-Chloro-3-fluorophenyl. Molecular Weight: 328.81 g/mol (C₁₆H₂₂ClFN₂O₂).

Methoxy-Substituted Derivatives

- Tert-butyl 3-amino-4-(3-methoxyphenyl)piperidine-1-carboxylate: Substituents: 3-Methoxyphenyl. Molecular Weight: 306.20 g/mol (C₁₇H₂₆N₂O₃). The methoxy group enhances electron density, improving nucleophilicity and hydrogen-bonding capacity, which can influence solubility in polar solvents .

- Tert-butyl 3-amino-4-(3,5-dimethoxyphenyl)piperidine-1-carboxylate: Substituents: 3,5-Dimethoxyphenyl. Molecular Weight: 336.4 g/mol (C₁₈H₂₈N₂O₄). Symmetric methoxy substitution increases steric hindrance and may reduce rotational freedom, affecting conformational flexibility .

Alkyl-Substituted Derivatives

- Target Compound (2,5-Dimethylphenyl): Substituents: 2,5-Dimethylphenyl. Molecular Weight: ~302 g/mol (estimated, C₁₈H₂₆N₂O₂).

Spectroscopic and Physicochemical Data

| Compound | ESI-MS ([M+H]⁺) | Notable Spectral Features |

|---|---|---|

| 10a (3,4-difluorophenyl) | 313 | Distinct ¹⁹F NMR signals at ~-110 ppm |

| 10c (4-fluorophenyl) | 295 | ¹H NMR: Aromatic protons at δ 7.1–7.3 |

| 3-Methoxyphenyl analog | - | IR: C-O stretch at 1256 cm⁻¹ |

| Target Compound (2,5-dimethylphenyl) | ~305* | Expected ¹H NMR: Methyl peaks at δ 2.3 |

*Estimated based on molecular formula.

Biologische Aktivität

Tert-butyl 3-amino-4-(2,5-dimethylphenyl)piperidine-1-carboxylate (CAS No. 1354963-22-6) is a piperidine derivative that has garnered attention due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a tert-butyl group and a substituted phenyl ring. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

- Molecular Formula : C₁₈H₂₈N₂O₂

- Molecular Weight : 304.4 g/mol

- CAS Number : 1354963-22-6

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its effects on cell proliferation, apoptosis, and potential therapeutic applications.

In Vitro Studies

-

Cell Proliferation Inhibition :

- The compound has shown significant inhibitory effects on cancer cell lines, particularly in breast cancer models such as MDA-MB-231. An IC₅₀ value of approximately 0.126 μM was reported, indicating strong anti-proliferative activity against these cells while sparing non-cancerous cells like MCF10A by a factor of nearly 20 .

- Mechanism of Action :

- Target Interaction :

Study 1: Breast Cancer Model

In a study examining the effects of various piperidine derivatives on breast cancer cell lines, this compound was administered to mice inoculated with MDA-MB-231 cells. Results indicated that the compound significantly inhibited lung metastasis compared to control groups and standard treatments such as TAE226 .

Study 2: Selectivity and Toxicity

A comparative analysis highlighted the selectivity of this compound towards cancerous cells versus normal cells. The selectivity index was reported to be significantly favorable, with lower toxicity observed in normal liver cells compared to cancerous counterparts .

Summary of Findings

| Biological Activity | Observations |

|---|---|

| Cell Proliferation Inhibition | IC₅₀ = 0.126 μM in MDA-MB-231 |

| Apoptosis Induction | Increased caspase activity |

| Metastasis Inhibition | Significant reduction in lung metastasis in vivo |

| Selectivity Index | Higher selectivity for cancer cells over normal cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.